2-Amino-4-bromo-5-methylbenzonitrile

Description

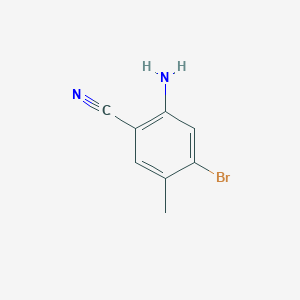

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-bromo-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJPRKRZXLJIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Steps

Step 1: Bromination of 5-Methylbenzonitrile

- Reactants: 5-Methylbenzonitrile, Bromine (Br₂)

- Conditions: 2 M aqueous hydrochloric acid, room temperature

- Product: 3-Bromo-5-methylbenzonitrile

Step 2: Deamination and Rearrangement (if necessary)

- Reactants: 3-Bromo-5-methylbenzonitrile, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)

- Conditions: Low temperature, ethanol as solvent

- Product: Rearranged or deaminated intermediate

Step 3: Amination

- Reactants: Intermediate from Step 2, Ammonia (NH₃) or an amine

- Conditions: Presence of a catalyst, elevated temperature

- Product: this compound

Analysis of Preparation Methods

Reaction Conditions and Yields

Challenges and Considerations

- Selectivity : Achieving selective bromination at the 4-position can be challenging and may require specific conditions or protecting groups.

- Purification : The purification of the final product is crucial due to potential impurities from side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-methylbenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The nitrile group can be reduced to form corresponding amines or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

Reduction Reactions: Products include primary amines or aldehydes derived from the reduction of the nitrile group.

Scientific Research Applications

2-Amino-4-bromo-5-methylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-methylbenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine atom and the nitrile group can enhance its binding affinity and specificity for certain molecular targets. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

- Molecular Formula : C₈H₇ClN₂O

- Key Differences : Replaces bromine with chlorine and methyl with methoxy.

- Methoxy’s electron-donating nature alters electronic distribution, reducing electrophilicity at the aromatic ring compared to the methyl group .

- Purity : 97% (vs. typically ≥95% for brominated analogs) .

4-Amino-2-fluoro-5-methylbenzonitrile (CAS 859855-53-1)

- Similarity Score : 0.90

- Key Differences : Fluorine replaces bromine.

- Reduced steric bulk compared to bromine may improve bioavailability in drug design .

Functional Group Replacements

2-Amino-5-bromo-4-methoxybenzoic Acid (CAS 169045-04-9)

- Molecular Formula: C₈H₇BrNO₃

- Key Differences : Nitrile replaced by carboxylic acid.

- Impact :

Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4)

Structural and Reactivity Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Purity/Similarity | Key Properties |

|---|---|---|---|---|---|

| 2-Amino-4-bromo-5-methylbenzonitrile | - | C₈H₇BrN₂ | Br, CH₃, CN, NH₂ | Reference Standard | High electrophilicity |

| 2-Amino-4-chloro-5-methoxybenzonitrile | 1824059-40-6 | C₈H₇ClN₂O | Cl, OCH₃, CN, NH₂ | 97% | Enhanced solubility |

| 4-Amino-2-fluoro-5-methylbenzonitrile | 859855-53-1 | C₈H₇FN₂ | F, CH₃, CN, NH₂ | 0.90 similarity | Improved metabolic stability |

| 2-Amino-5-bromo-4-methoxybenzoic Acid | 169045-04-9 | C₈H₇BrNO₃ | Br, OCH₃, COOH, NH₂ | 0.97 similarity | Acidic, salt-forming |

| 4-Bromo-5-methoxy-2-methylaniline | 152626-77-2 | C₇H₈BrNO | Br, OCH₃, CH₃, NH₂ | 0.80 similarity | Reduced electrophilicity |

Biological Activity

2-Amino-4-bromo-5-methylbenzonitrile is an organic compound notable for its structural characteristics and potential biological activities. This compound, with the molecular formula C8H8BrN2, features an amino group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position of the benzene ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The compound's structure influences its reactivity and interaction with biological systems. The presence of the amino group allows for hydrogen bonding, while the bromine atom can participate in halogen bonding, both of which are significant in biological interactions.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antitumor Activity : Research indicates that derivatives of benzonitrile, including this compound, exhibit potential antitumor effects. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Inhibition of Protein Kinases : The compound has been investigated for its ability to inhibit Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling and survival. Inhibiting Btk can be beneficial in treating B-cell malignancies and autoimmune diseases .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential effects of this compound:

Case Studies

- Anticancer Research : A study investigating a series of benzonitrile derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells, indicating potential as an anticancer agent.

- Autoimmune Disease Models : In preclinical models of autoimmune diseases, compounds that inhibit Btk showed promising results in reducing disease severity, suggesting that this compound could be beneficial in similar therapeutic contexts .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Amino-4-bromo-5-methylbenzonitrile, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized benzonitrile precursor. For example, regioselective bromination at the 4-position of 2-amino-5-methylbenzonitrile can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) under controlled temperatures (0–25°C). Optimization includes:

- Monitoring reaction progress via thin-layer chromatography (TLC) to minimize over-bromination.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from unreacted starting material or di-brominated byproducts .

- Yield improvements by adjusting stoichiometry (1.1–1.3 equiv. brominating agent) and reaction time (2–4 hours).

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- FT-IR : Validate the nitrile group (C≡N stretch ~2220–2240 cm⁻¹) and primary amine (N-H stretches ~3300–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical m/z for C8H7BrN2: 227.98).

- Conflict Resolution : If NMR signals overlap (e.g., methyl and bromine proximity), use 2D techniques (COSY, HSQC) or temperature-dependent NMR to sharpen peaks .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

- Crystallization : Use slow evaporation in a solvent mixture (e.g., dichloromethane/hexane) to grow high-quality crystals.

- Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) settings to minimize thermal motion .

- Refinement Challenges :

- Validation : Check R-factors (R1 < 0.05) and goodness-of-fit (GOF ~1.0) to ensure structural accuracy.

Advanced: What strategies are recommended for analyzing and reconciling contradictory data in the regioselective bromination of aminobenzonitrile derivatives?

Methodological Answer:

- Mechanistic Studies :

- Competing Pathways :

- Monitor competing bromination at alternative positions (e.g., C6) via LC-MS.

- Adjust solvent polarity (e.g., switch from DMF to acetic acid) to favor desired regioselectivity .

- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) and 2D NMR to characterize unexpected products (e.g., di-brominated species) .

Advanced: How can computational chemistry models predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

- Reactivity Prediction :

- Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic/electrophilic sites for further functionalization .

- Simulate reaction pathways (e.g., SNAr substitutions) using transition-state theory (IRC calculations).

- Stability Analysis :

- Perform molecular dynamics (MD) simulations to assess thermal decomposition thresholds.

- Validation : Cross-reference computational results with experimental TGA (thermal stability) and HPLC (degradation product) data.

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar byproducts using a water/ethyl acetate biphasic system.

- Column Chromatography : Use silica gel with a gradient elution (hexane → ethyl acetate) to resolve brominated isomers. Monitor fractions via TLC (UV-active spots).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.

- HPLC : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers design bioactivity studies for this compound derivatives in medicinal chemistry?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., varying substituents at C4 or C5) and test cytotoxicity via MTT assays on cancer cell lines.

- Metabolic Stability : Assess in vitro liver microsomal stability to prioritize lead compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.